1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine
Overview
Description
“1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine” is a chemical compound with various applications in organic synthesis . It is related to a wide range of products offered by Sigma-Aldrich .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of compounds like “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This method involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a key reaction in the synthesis of “1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine”. This reaction is considerably accelerated at physiological pH .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field: Organic Chemistry
- Application Summary: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves a radical approach and is paired with a Matteson–CH 2 –homologation .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of Biaryl Methyl Sulfones
- Scientific Field: Organic Synthesis
- Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
- Results or Outcomes: The outcome of this application is the successful synthesis of biaryl methyl sulfones .
Schiff Bases in Biological Applications
- Scientific Field: Biochemistry
- Application Summary: Schiff bases, which can be formed by the condensation of ketones or aldehydes with a primary amine, have a wide range of applications in pharmaceutical and chemical industries . They are used as intermediates for the synthesis of amino acids or as ligands for the preparation of metal complexes .
- Methods of Application: Schiff bases are synthesized from various aldehydes and amines under stirring conditions, catalyst-free, reflux conditions, microwave irradiation, and ultrasonic conditions .
- Results or Outcomes: Schiff bases exhibit a series of biological activities which include antimicrobial, anti-inflammatory, antiviral, and antioxidant activities . They also play an important role as ligands in coordination chemistry .
Beckmann Rearrangement
- Scientific Field: Organic Chemistry
- Application Summary: The Beckmann rearrangement is a well-known reaction in organic chemistry, involving the rearrangement of an oxime to an amide .
- Methods of Application: The reaction is envisioned to proceed by protonation of the oxime hydroxyl, followed by migration of the alkyl substituent “trans” to nitrogen . The N-O bond is simultaneously cleaved with the expulsion of water .
- Results or Outcomes: The outcome of this application is the successful rearrangement of an oxime to an amide .
Synthesis of Biaryl Methyl Sulfones
- Scientific Field: Organic Synthesis
- Application Summary: 4-Bromophenyl methyl sulfone may be used to synthesize biaryl methyl sulfones .
- Results or Outcomes: The outcome of this application is the successful synthesis of biaryl methyl sulfones .
N-Aryl Sulfonamide Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .
- Results or Outcomes: The outcome of this application is the successful synthesis of N-aryl sulfonamides .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-4-methylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-8-6-13(7-9-14)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQGGGGXSYBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620092 | |
Record name | 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(methylsulfonyl)piperazine | |
CAS RN |
357647-98-4 | |
Record name | 1-(4-Bromophenyl)-4-(methanesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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